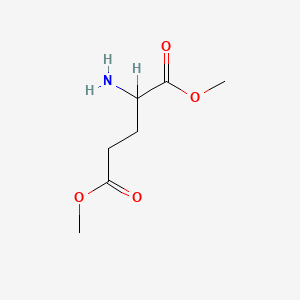

Dimethyl DL-glutamate

概要

説明

DL-グルタミン酸ジメチル(塩酸塩)は、グルタミン酸の細胞透過性誘導体であり、グルタミン酸は、多くの代謝役割を果たすアミノ酸です。 この化合物は、単離された膵島および糖尿病の動物モデルにおいて、グルコースへの反応におけるインスリン分泌を強化する能力で知られています 。 また、β細胞におけるグルタミン酸作用の研究にも使用されます .

準備方法

合成ルートと反応条件

DL-グルタミン酸ジメチル(塩酸塩)は、2段階のプロセスで合成することができます。

ステージ1: メタノールは、0°Cで0.5時間、塩化チオニルと反応します。

工業生産方法

DL-グルタミン酸ジメチル(塩酸塩)の工業生産には、同様の合成ルートが用いられますが、規模が大きく、高純度と高収率が確保されます。 この化合物は、通常、不活性ガス条件下で保存されます .

化学反応の分析

反応の種類

DL-グルタミン酸ジメチル(塩酸塩)は、以下のを含む様々な化学反応を起こします。

酸化: 特定の条件下で酸化されて、異なる誘導体を形成することができます。

還元: この化合物は、対応するアルコールに還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化アルミニウムリチウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主な生成物には、様々な置換グルタミン酸誘導体が含まれ、これらは異なる生物学的および化学的特性を持っています .

科学研究への応用

DL-グルタミン酸ジメチル(塩酸塩)は、幅広い科学研究への応用があります。

化学: 有機合成における試薬として、およびより複雑な分子のビルディングブロックとして使用されます。

生物学: β細胞におけるグルタミン酸作用とそのインスリン分泌における役割の研究。

医学: 糖尿病治療の研究、特にグルコースへの反応におけるインスリン分泌の強化。

科学的研究の応用

Pharmaceutical Development

Dimethyl DL-glutamate plays a crucial role as an intermediate in synthesizing pharmaceuticals, particularly in developing drugs for neurological disorders. Its ability to penetrate cell membranes allows it to mimic the action of glutamate, a key neurotransmitter, making it useful in drug formulations targeting conditions such as epilepsy and Alzheimer's disease.

Case Study: Insulin Secretion Modulation

Research has shown that DiMeGlu enhances insulin secretion from pancreatic beta cells in response to glucose. In vitro studies indicated that concentrations of 3.0-10.0 mM DiMeGlu significantly increased insulin release when combined with glucose and other stimulants like L-leucine . This suggests potential therapeutic applications in diabetes management.

Biochemical Studies

In biochemical research, this compound is utilized to investigate metabolic pathways and enzyme activity. It serves as a cell-permeable form of glutamate, allowing researchers to study its intracellular functions without the limitations of traditional glutamate applications.

Table 1: Summary of Biochemical Applications

| Application Area | Description |

|---|---|

| Metabolic Pathways | Studying the role of glutamate in cellular metabolism |

| Enzyme Activity | Investigating enzyme kinetics and regulation |

| Cellular Processes | Analyzing mRNA synthesis and protein phosphorylation |

Food Industry

This compound is also employed as a flavor enhancer in the food industry. Its savory taste profile makes it appealing for food manufacturers looking to improve product flavor without adding significant calories or sodium.

Application Example: Flavor Enhancement

Food products containing DiMeGlu can achieve a more robust umami flavor, which is particularly beneficial in processed foods where natural flavors may be lacking.

Agricultural Applications

In agriculture, this compound is explored for its potential use in fertilizers aimed at enhancing plant growth and yield. Research indicates that it may stimulate root development and improve nutrient uptake.

Table 2: Agricultural Research Insights

| Study Focus | Findings |

|---|---|

| Fertilizer Development | Increased plant growth rates observed with DiMeGlu application |

| Nutrient Uptake | Enhanced absorption of key nutrients in treated plants |

Cosmetic Formulations

This compound finds applications in the cosmetic industry as a stabilizer or emulsifier. It enhances the texture and stability of creams and lotions, making it a valuable ingredient for cosmetic manufacturers.

Case Study: Emulsion Stability

In formulations tested for emulsion stability, DiMeGlu demonstrated improved viscosity and reduced separation over time compared to control formulations without this compound .

作用機序

DL-グルタミン酸ジメチル(塩酸塩)は、β細胞に作用することで、インスリン分泌を強化します。グリブリドおよびグルカゴン様ペプチド1のインスリン分泌促進の可能性を高めます。 この化合物は、骨髄細胞に対して細胞毒性があり、グルタミン酸媒介神経シグナル伝達のアンタゴニストとして作用します .

類似の化合物との比較

類似の化合物

- L-グルタミン酸ジメチル(塩酸塩)

- グルタミン酸ジメチルエステル

- 2-アミノペンタン二酸ジメチル

独自性

DL-グルタミン酸ジメチル(塩酸塩)は、細胞透過性があるため、グルコースへの反応におけるインスリン分泌を、他の類似の化合物よりも効果的に強化することができ、この点で独自性があります .

類似化合物との比較

Similar Compounds

- Dimethyl L-Glutamate (hydrochloride)

- Glutamic Acid Dimethyl Ester

- Dimethyl 2-aminopentanedioate

Uniqueness

Dimethyl DL-Glutamate (hydrochloride) is unique due to its cell-permeant nature, which allows it to enhance insulin release in response to glucose more effectively than other similar compounds .

生物活性

Dimethyl DL-glutamate (DiMeGlu) is a synthetic derivative of glutamic acid, primarily recognized for its role as a cell-permeable form of glutamate. This compound has garnered attention in various fields, particularly in pharmacological research, due to its significant biological activities and potential therapeutic applications.

This compound has the chemical formula and typically exists as a hydrochloride salt, enhancing its solubility in aqueous solutions. This property facilitates its use in biological studies, particularly in investigating the functions of glutamate within cells.

DiMeGlu mimics the action of natural glutamate, acting as an excitatory neurotransmitter. It plays a pivotal role in insulin secretion from pancreatic beta cells. Research indicates that DiMeGlu enhances insulin release in response to glucose stimulation, making it a valuable tool for studying glucose metabolism and potential treatments for diabetes.

Key Findings:

- Insulin Secretion : DiMeGlu has been shown to augment insulin release when administered alongside glucose or other stimulants like L-leucine. In vitro studies demonstrate that concentrations between 3.0-10.0 mM can significantly enhance insulin output from isolated islets .

- Augmentation of GLP-1 Action : In vivo studies reveal that DiMeGlu can potentiate the insulinotropic action of glucagon-like peptide-1 (GLP-1), indicating its role in enhancing the effects of incretin hormones .

Applications in Research

This compound is utilized across various research domains:

- Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological disorders, providing insights into neurotransmitter functions and metabolic pathways .

- Biochemical Studies : Researchers employ DiMeGlu to study enzyme activity and metabolic pathways, enhancing understanding of cellular processes .

- Food Industry : It is used as a flavor enhancer due to its savory taste profile, benefiting food manufacturers .

- Agricultural Applications : Investigations into its potential as a fertilizer component are ongoing, focusing on enhancing plant growth .

Comparative Analysis

The following table summarizes the characteristics and applications of this compound compared to related compounds:

| Compound | Chemical Formula | Key Characteristics | Applications |

|---|---|---|---|

| This compound | C7H13NO4 | Cell-permeable; enhances insulin secretion | Pharmaceutical, biochemical, food industry |

| Dimethyl L-glutamate | C7H13NO4 | Similar structure; primarily used in research | Neurotransmitter studies |

| L-Glutamic acid | C5H9NO4 | Natural amino acid; key role in neurotransmission | Nutritional supplements |

| N-Methyl-DL-aspartate | C6H10N2O4 | Potent agonist for glutamate receptors | Learning and memory research |

Case Studies and Research Findings

- Insulin Secretion Amplification : A study demonstrated that DiMeGlu significantly amplified both phases of glucose-induced insulin granule exocytosis in MIN6-K8 cells, supporting its role as an amplifying signal in incretin-induced insulin secretion .

- Cytotoxicity Concerns : While DiMeGlu has beneficial effects on insulin secretion, it has also been reported to exhibit cytotoxicity towards myeloid cells, highlighting the need for cautious application in therapeutic contexts .

特性

IUPAC Name |

dimethyl 2-aminopentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJSPQZHMWGIGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40149-68-6 | |

| Record name | 1,5-Dimethyl glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40149-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl DL-glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040149686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYL DL-GLUTAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y82B5JJE37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。